Hopantenate-d6 Calcium
CAS No.:
Cat. No.: VC0200179
Molecular Formula: C₂₀H₂₄D₁₂CaN₂O₁₀
Molecular Weight: 516.66
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₀H₂₄D₁₂CaN₂O₁₀ |
|---|---|
| Molecular Weight | 516.66 |
Introduction
Chemical Identity and Structure
Basic Chemical Properties
Hopantenate-d6 Calcium is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄D₁₂CaN₂O₁₀ |
| Molecular Weight | 516.66 g/mol |
| CAS Number | 17097-76-6 (unlabeled compound) |
| PubChem CID | 171394705 |
| Parent Compound | 2,2,3,3,4,4-hexadeuterio-4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid (CID 171394706) |
The compound consists of two deuterium-labeled hopantenic acid molecules coordinated with a single calcium ion .
Structural Characteristics
Hopantenate-d6 Calcium is the calcium salt form of deuterium-labeled hopantenic acid. The structure features six deuterium atoms (hence the "-d6" designation) replacing hydrogen atoms at specific positions in the molecule. The standard SMILES notation for the compound is:
O=C([O-])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC([C@H](O)C(C)(C)CO)=O.O=C([O-])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC([C@H](O)C(C)(C)CO)=O.[Ca+2]
The InChI notation is:
InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1/i2*3D2,4D2,5D2;
The deuterium atoms are positioned on the butanoic acid portion of the molecule, specifically at positions 2, 3, and 4, with two deuterium atoms at each position .
Nomenclature and Synonyms
This compound is known by several synonyms, reflecting its chemical structure and applications:
-
4-[[(2R)-2,4-Dihydroxy-3,3-dimethyl-1-oxobutyl]amino]butanoic Acid Calcium Salt (2:1)-d6
-
4-(2,4-Dihydroxy-3,3-dimethylbutyramido)butyric Acid Calcium Salt (2:1)-d6
-
Calcium D-(+)-Homopantothenate-d6
-
Calcium Homopantothenate-d6
-
Pantocalcin-d6
-
Pantogam-d6
Synthesis and Production
Synthetic Methods
The synthesis of Hopantenate-d6 Calcium typically involves a reaction between deuterated hopantenic acid and calcium salts. Common calcium sources in this synthesis include calcium hydroxide or calcium carbonate. The process requires carefully controlled conditions to maintain the deuterium labeling at the desired positions.
The synthesis methodology typically follows these general steps:
-
Deuterium incorporation protocols using calcium pantothenate as a precursor
-
Isotopic enrichment via acid-catalyzed exchange reactions in deuterated solvents (e.g., D₂O or CD₃OD)
-
Purification through recrystallization in deuterated solvents
-
Validation of isotopic purity using analytical techniques
Quality Control and Analysis
The purity assessment for Hopantenate-d6 Calcium generally requires several analytical approaches:
-
Liquid chromatography-mass spectrometry (LC-MS) to verify deuterium substitution
-
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium placement
-
Elemental analysis to verify composition
-
Isotopic ratio mass spectrometry (IRMS) to ensure >98% isotopic purity
Most commercial preparations of Hopantenate-d6 Calcium achieve a purity standard of >95% as determined by high-performance liquid chromatography (HPLC) .
Pharmacological Properties
Mechanism of Action
Hopantenate-d6 Calcium shares the same pharmacological profile as its non-deuterated analog. The compound acts as a GABA agonist, enhancing the effects of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This mechanism reduces neuronal excitability throughout the nervous system, leading to various neuropharmacological effects .
One significant pharmacological activity includes the inhibition of thyrotropin-releasing hormone (TRH) release. Research has demonstrated that calcium hopantenate significantly inhibits TRH release from rat adrenal glands in a dose-dependent manner. This inhibition can be reversed by bicuculline, confirming that the effects are mediated through GABA receptors.
Clinical Applications of the Non-deuterated Analog
The non-deuterated form, Hopantenate Calcium, has been used clinically for various neurological, psychological, and psychiatric conditions, particularly in Russia. It exhibits several therapeutic properties:
-
Anxiolytic (anxiety-reducing) effects
-
Anticonvulsant properties
-
Cognitive enhancement capabilities
-
Potential benefits in developmental disorders
Research has indicated improvements in memory and cognitive function among patients administered with hopantenate compounds, suggesting potential benefits in treating cognitive decline associated with aging and neurodegenerative diseases such as Alzheimer's disease .
Research Applications
Analytical and Research Uses
As a stable isotope-labeled compound, Hopantenate-d6 Calcium serves several important research purposes:
-
Internal Standard: Used in quantitative analysis of the non-deuterated compound in biological samples
-
Metabolic Studies: Enables tracking of metabolic pathways and transformations
-
Pharmacokinetic Investigations: Facilitates studies of absorption, distribution, metabolism, and excretion
-
Mass Spectrometry Applications: Provides distinctive isotopic signatures for precise detection and quantification
Neuropharmacological Research
Hopantenate-d6 Calcium has proven valuable in various neuropharmacological research contexts:
| Research Area | Applications |
|---|---|
| GABA Receptor Studies | Investigation of receptor binding and modulation |
| Neurotransmission Research | Analysis of inhibitory neurotransmitter mechanisms |
| Cognitive Function | Studies on memory enhancement and cognitive processing |
| Neurological Disorders | Research on Alzheimer's, Parkinson's, epilepsy, schizophrenia |
| Stress and Anxiety | Investigation of anxiolytic mechanisms |
| Sleep Disorders | Studies on sleep regulation and disorders |
The deuterated compound allows researchers to distinguish between endogenous and exogenous hopantenate in research models, providing clear pharmacokinetic data .
Pediatric Research Applications
The non-deuterated form has been investigated for its safety and efficacy in pediatric populations, particularly for children with developmental disorders such as Attention Deficit Hyperactivity Disorder (ADHD). Studies have indicated positive outcomes when using hopantenate formulations in children diagnosed with ADHD, showing improvements in attention span and reduction in hyperactive behaviors.
Experimental Protocols and Methodologies
Sample Preparation for Pharmacokinetic Studies
For pharmacokinetic studies in rodent models, researchers typically:
-
Administer the compound via intraperitoneal injection at 50 mg/kg in deuterated saline
-
Collect plasma and cerebrospinal fluid (CSF) samples at 15-minute intervals for 6 hours
-
Perform protein precipitation using acetonitrile (with 0.1% formic acid) followed by solid-phase extraction (C18 columns)
-
Quantify using LC-MS/MS with appropriate deuterated internal standards
Blood-Brain Barrier Permeability Assessment
To resolve contradictory data on blood-brain barrier (BBB) permeability, experimental designs often incorporate:
-
Dual-radiolabeled (³H and ¹⁴C) compounds in in situ brain perfusion models
-
Comparison of permeability coefficients (e.g., LogP) with non-deuterated analogs
-
Microdialysis in the striatum and hippocampus to measure real-time CSF concentrations
-
Control for efflux transporters via co-administration of specific inhibitors
Stability Validation Methods
To validate stability under physiological conditions, researchers conduct:
-
Accelerated stability studies by incubating the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24 hours
-
Monitoring degradation via ultra-performance liquid chromatography (UPLC)
-
Quantifying deuterium loss using isotopic ratio mass spectrometry (IRMS)
-
Confirming stability if <5% deuterium displacement occurs
| Supplier | Product Code | Available Quantities |
|---|---|---|
| LGC Standards | TRC-H669566 | 1 mg, 2.5 mg, 5 mg |
| CymitQuimica | TR-H669566 | 1 mg, 2.5 mg, 5 mg |
| Vulcanchem | VC0200179, VC0203795 | Various |
| Shanghai Jinpan Biotech | - | 100 mg, 250 mg, 500 mg |
The compound should be stored at -20°C for optimal stability, while shipping can typically be conducted at room temperature .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume